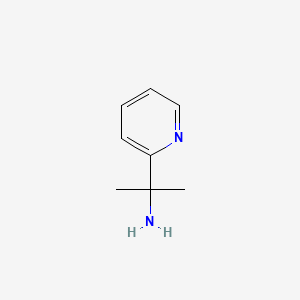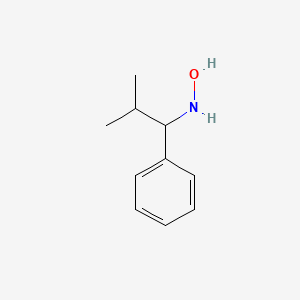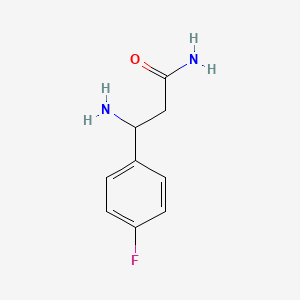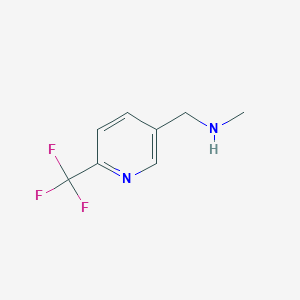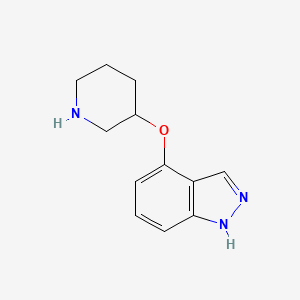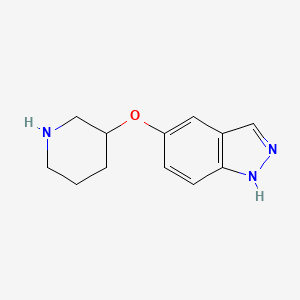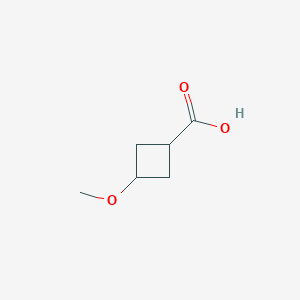
1,3-Dinitro-1H-pyrazole
Overview
Description
1,3-Dinitro-1H-pyrazole is a nitrogen-rich heterocyclic compound characterized by the presence of two nitro groups attached to a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including materials science, pharmaceuticals, and energetic materials. The presence of nitro groups enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a wide range of biological activities and can interact with various targets . More research is needed to identify the specific targets of 1,3-Dinitro-1H-pyrazole.
Mode of Action
Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic, etc . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities
Result of Action
Pyrazole derivatives are known for their diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects . More research is needed to understand the specific effects of this compound.
Biochemical Analysis
Biochemical Properties
1,3-Dinitro-1H-pyrazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The compound has been found to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily due to the nitro groups, which can participate in redox reactions, thereby influencing the activity of these enzymes. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, the compound has been shown to influence cell signaling pathways, such as the MAPK and NF-κB pathways, which are critical for cell survival and inflammation responses. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes, such as nitric oxide synthase, which plays a role in the production of nitric oxide, a signaling molecule. The compound binds to the active site of the enzyme, preventing its normal function. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can lead to changes in gene expression and cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause sustained oxidative stress in cells, leading to chronic inflammation and cellular damage. These effects are particularly evident in in vitro studies, where cells are continuously exposed to the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses by upregulating the expression of antioxidant enzymes. At high doses, this compound can be toxic, causing oxidative damage to tissues and organs. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, leading to symptoms such as liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which catalyze the reduction of the nitro groups to amino groups. This metabolic transformation can affect the compound’s reactivity and toxicity. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in energy production and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside the cells, this compound can accumulate in specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism and oxidative stress .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the mitochondria, where it can interfere with the electron transport chain, leading to the production of reactive oxygen species. Additionally, this compound can be targeted to the nucleus, where it can influence gene expression by interacting with transcription factors and DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dinitro-1H-pyrazole can be synthesized through several methods. One common approach involves the nitration of pyrazole derivatives. For instance, the nitration of 1H-pyrazole with a mixture of concentrated nitric acid and sulfuric acid can yield this compound . The reaction typically requires careful control of temperature and reaction time to avoid over-nitration or decomposition of the product.
Another method involves the cine-substitution reaction, where this compound-4-carbonitrile is treated with N-azoles to obtain C–N-bonded bisazoles . This reaction is carried out under controlled conditions using multinuclear NMR spectroscopy to monitor the progress and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dinitro-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The nitro groups in this compound can be substituted by nucleophiles, leading to the formation of new derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the pyrazole ring can undergo oxidation under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: N-azoles and other nucleophiles under controlled conditions.
Major Products
C–N-bonded Bisazoles: Formed through cine-substitution reactions.
Amino Derivatives: Resulting from the reduction of nitro groups.
Scientific Research Applications
1,3-Dinitro-1H-pyrazole has diverse applications in scientific research:
Comparison with Similar Compounds
1,3-Dinitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles and similar nitrogen-rich heterocycles:
3,5-Dinitro-1H-pyrazole: Similar in structure but with nitro groups at different positions, leading to variations in reactivity and applications.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A bicyclic derivative with enhanced energetic properties and stability.
4-Amino-3,5-dinitro-1H-pyrazole: Contains an amino group that improves thermal stability and density, making it suitable for energetic applications.
Properties
IUPAC Name |
1,3-dinitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-6(9)3-1-2-5(4-3)7(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDETXHQYBSBUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632471 | |
| Record name | 1,3-Dinitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38858-81-0 | |
| Record name | 1,3-Dinitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-dinitro-1H-pyrazole facilitate nitration reactions, and what makes it a unique nitrating agent?
A1: this compound acts as a controllable source of the nitronium ion (NO2+), the key electrophile in aromatic nitration reactions []. The presence of the two nitro groups (-NO2) on the pyrazole ring significantly enhances its ability to generate the nitronium ion, making it a powerful nitrating reagent.
Q2: The research mentions a "synergistic 'nitro effect' and 'methyl effect'". Could you elaborate on how these effects contribute to the effectiveness of this compound as a nitrating agent?
A2: The "nitro effect" refers to the electron-withdrawing nature of the nitro groups (-NO2) present in this compound. These groups pull electron density away from the pyrazole ring, making it more susceptible to losing a proton and generating the reactive nitronium ion (NO2+) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
